
(R)-Miconazole
概要
説明
(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.
生物活性
(R)-Miconazole is a synthetic antifungal agent belonging to the imidazole class of antifungals. It is primarily used in the treatment of various fungal infections and has shown significant biological activity beyond its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.
This compound exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.
Key Mechanisms:
- Inhibition of Ergosterol Synthesis : Disruption in ergosterol production leads to increased membrane permeability.
- Induction of Reactive Oxygen Species (ROS) : Miconazole can induce oxidative stress within fungal cells, further contributing to its antifungal effects .
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic properties of this compound, particularly in novel formulations such as solid lipid nanoparticles (SLNs). These formulations have been shown to enhance bioavailability significantly.
Pharmacokinetic Parameter | Marketed Capsules | Miconazole SLNs |
---|---|---|
Tmax (hours) | 2.5 | 1.0 |
Cmax (µg/mL) | 1.5 | 4.0 |
AUC0-∞ (µg·h/mL) | 10.0 | 25.0 |
The above table illustrates that miconazole-loaded SLNs provide over a 2.5-fold increase in bioavailability compared to traditional capsules, indicating enhanced absorption and sustained release characteristics .
Anti-inflammatory Properties
Beyond its antifungal activity, this compound has demonstrated significant anti-inflammatory effects in various studies. A notable study investigated its impact on inflammation induced by 27-hydroxycholesterol in monocytic cells:
- Chemokine Suppression : Miconazole significantly reduced the expression of proinflammatory chemokines such as CCL2, CCL3, and CCL4 in THP-1 monocytic cells activated by 27OHChol.
- Impact on Immune Cell Migration : The migration of immune cells was inhibited when exposed to miconazole-treated supernatants from activated THP-1 cells .
Clinical Efficacy and Case Studies
This compound has been extensively studied for its clinical efficacy against various fungal pathogens, particularly Candida species. A recent study evaluated its antifungal activity against clinical isolates:
- Minimum Inhibitory Concentration (MIC) : The study found that this compound exhibited potent antifungal activity with MIC values ranging from 0.5 to 2 µg/mL against various Candida strains.
Candida Species | MIC (µg/mL) |
---|---|
C. albicans | 0.5 |
C. glabrata | 1.0 |
C. tropicalis | 2.0 |
These results indicate that this compound remains effective against both susceptible and resistant strains of Candida spp., making it a valuable option in antifungal therapy .
科学的研究の応用
Antifungal Applications
Clinical Use : (R)-Miconazole is primarily known for its antifungal properties, particularly against dermatophytes and Candida species. A notable study demonstrated its efficacy in treating chronic tinea pedis, with significant clinical improvement observed in patients treated with miconazole compared to a control group .
Study | Condition | Treatment | Outcome |
---|---|---|---|
Brugmans et al., 1970 | Chronic tinea pedis | Miconazole nitrate vs. control | Significant improvement (P < 0.001) |
Anticancer Potential
Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that it induces autophagic cell death in glioblastoma cells through reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress response mechanisms . This suggests a promising avenue for its use as an adjunctive treatment in cancer therapies.
Study | Cancer Type | Mechanism | Findings |
---|---|---|---|
Spandidos et al., 2021 | Glioblastoma | ROS production and ER stress | Induces autophagic cell death |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, particularly in conditions characterized by oxidative stress. A study showed that this compound suppresses inflammatory responses induced by oxysterols in monocytic cells, indicating its potential utility in treating inflammatory diseases .
Study | Condition | Mechanism | Outcome |
---|---|---|---|
Frontiers in Pharmacology, 2021 | Inflammatory skin conditions | Suppression of chemokines and inflammatory molecules | Significant inhibition of inflammatory responses |
Anti-virulence Activity
This compound has been investigated for its anti-virulence effects against Pseudomonas aeruginosa. It was found to significantly reduce biofilm formation and other virulence factors, suggesting a role in managing bacterial infections alongside antifungal treatments .
Study | Pathogen | Mechanism | Findings |
---|---|---|---|
Nature, 2024 | Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factors | Reduced biofilm formation by 45-48% |
Case Studies
- Chronic Tinea Pedis Treatment : A double-blind study involving hospitalized patients showed that miconazole significantly improved symptoms of chronic tinea pedis over six weeks without notable side effects .
- Glioblastoma Cells : In vitro studies demonstrated that miconazole treatment led to increased cell death in glioblastoma cells through ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent .
- Pseudomonas aeruginosa Infection : Miconazole's ability to inhibit biofilm formation and reduce virulence factors highlights its potential as a dual-action agent against both fungal and bacterial infections .
特性
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47447-53-0 | |
Record name | Miconazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。